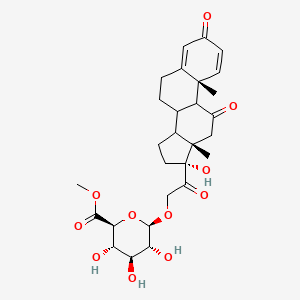

Prednisone Glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H36O11 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C28H36O11/c1-26-8-6-14(29)10-13(26)4-5-15-16-7-9-28(36,27(16,2)11-17(30)19(15)26)18(31)12-38-25-22(34)20(32)21(33)23(39-25)24(35)37-3/h6,8,10,15-16,19-23,25,32-34,36H,4-5,7,9,11-12H2,1-3H3/t15?,16?,19?,20-,21-,22+,23-,25+,26-,27-,28-/m0/s1 |

InChI Key |

VDMIMNQCXPLBBG-BTLBDWCVSA-N |

Isomeric SMILES |

C[C@]12CC(=O)C3C(C1CC[C@@]2(C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)O)CCC5=CC(=O)C=C[C@]35C |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)OC)O)O)O)O)CCC5=CC(=O)C=CC35C |

Origin of Product |

United States |

Enzymatic Formation and Biosynthesis of Prednisone Glucuronide

The biotransformation of the synthetic corticosteroid prednisone (B1679067) into its glucuronidated metabolite, prednisone glucuronide, is a critical step in its metabolism and subsequent elimination from the body. This process is primarily orchestrated by a superfamily of enzymes known as Uridine (B1682114) Diphosphate-Glucuronosyltransferases (UGTs). These enzymes catalyze the conjugation of glucuronic acid to prednisone, a reaction that significantly increases its water solubility and facilitates its excretion. researchgate.netsolvobiotech.com The enzymatic formation of corticosteroid glucuronides, including that of prednisone, is dependent on the cofactor UDP-glucuronic acid (UDPGA) and is predominantly carried out by enzyme systems located in the microsomes of the liver. acs.org

Uridine Diphosphate Glucuronosyltransferase Ugt Enzymes: Catalytic Mechanisms and General Properties

Uridine (B1682114) Diphosphate-Glucuronosyltransferases (UGTs) are a crucial family of phase II metabolizing enzymes responsible for the glucuronidation of a vast array of both endogenous and exogenous compounds. researchgate.netresearchgate.net Located primarily in the endoplasmic reticulum of various tissues, with the highest concentration in the liver, UGTs play a pivotal role in the detoxification and elimination of numerous substances, including drugs, toxins, and endogenous molecules like bilirubin (B190676) and steroid hormones. nih.govnih.govcas.cz

The catalytic reaction involves the transfer of a glucuronic acid moiety from the high-energy donor substrate, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a lipophilic substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amino, or sulfhydryl). nih.govxenotech.com This conjugation process results in the formation of a more polar, water-soluble glucuronide metabolite, which can be more readily excreted from the body, typically via urine or bile. solvobiotech.comnih.gov

Structurally, UGT enzymes are transmembrane proteins. mdpi.com Human UGTs are categorized into several families, including UGT1, UGT2, UGT3, and UGT8, based on their amino acid sequence identity. nih.gov The UGT1 and UGT2 families are the most significant in drug metabolism. nih.gov A key feature of UGT enzymes is their broad and often overlapping substrate specificity, which allows them to metabolize a wide variety of structurally diverse compounds. helsinki.fieur.nl However, this can also lead to challenges in identifying specific probe substrates for individual isoforms. nih.gov The activity of UGTs can be influenced by various factors, including genetic polymorphisms, which can lead to significant interindividual variability in drug metabolism. eur.nlnih.gov

The catalytic mechanism of UGTs is thought to involve a direct single displacement (SN2)-like reaction. oup.com The enzyme facilitates the nucleophilic attack of the acceptor substrate on the anomeric carbon of the glucuronic acid portion of UDPGA, leading to the formation of a β-D-glucuronide and the release of UDP. helsinki.fioup.com This reaction is dependent on the presence of the cofactor UDPGA, which is synthesized from UDP-glucose. xenotech.com

Identification and Characterization of Specific Ugt Isoforms Involved in Prednisone Glucuronidation

Dominant UGT Isoforms (e.g., UGT2B7)

Studies have consistently pointed to UGT2B7 as a major enzyme in the glucuronidation of a wide range of drugs and endogenous compounds, including steroids. helsinki.fimdpi.com It is one of the most abundantly expressed UGT isoforms in the human liver. researchgate.netnih.gov While direct studies on prednisone are limited, the well-established role of UGT2B7 in steroid metabolism suggests its significant involvement in prednisone glucuronidation. researchgate.netwikipedia.org For instance, UGT2B7 is known to catalyze the glucuronidation of morphine at both the 3- and 6-hydroxyl positions and is a key enzyme in the metabolism of various other drugs. researchgate.net Given that prednisone possesses hydroxyl groups available for conjugation, UGT2B7 is a primary candidate for its metabolism.

Minor Contributing UGT Isoforms (e.g., UGT2B17, UGT1A3)

UGT1A3: This isoform is expressed in the liver and has been implicated in the glucuronidation of various compounds, including certain drugs and steroids. mdpi.comresearchgate.net For example, UGT1A3 contributes to the formation of morphine-3-glucuronide. researchgate.net Research on other substrates has also identified UGT1A3 as a contributor to glucuronidation, suggesting it could have a minor role in the metabolism of prednisone. psu.edu

| UGT Isoform | Known Substrates | Tissue Expression | Potential Role in Prednisone Glucuronidation |

|---|---|---|---|

| UGT2B7 | Morphine, Zidovudine, Codeine, various NSAIDs and steroids | Liver, Kidney, Intestine | Dominant |

| UGT2B17 | Endogenous androgens (e.g., testosterone), some NSAIDs | Liver, Prostate, Intestine | Minor |

| UGT1A3 | Morphine, some flavonoids, certain drugs | Liver, Intestine | Minor |

Substrate Recognition and Binding Dynamics Within Ugt Active Sites

The ability of UGT enzymes to bind a wide array of structurally diverse substrates is attributed to the nature of their active sites. UGTs are comprised of two main domains: a highly conserved C-terminal domain responsible for binding the cofactor UDP-glucuronic acid, and a more variable N-terminal domain that binds the substrate (aglycone). oup.comfrontiersin.org The variability in the N-terminal domain across different UGT isoforms is the primary determinant of their substrate selectivity. frontiersin.org

The active site of a UGT is a cavity formed at the interface of these two domains. oup.com Substrate binding is thought to be a dynamic process, with the flexibility of loops in both the N- and C-terminal regions potentially playing a role in accommodating the substrate and cofactor. acs.org The interaction is complex, and a single substrate may bind in multiple orientations within the active site, which can lead to glucuronidation at different positions on the molecule. acs.org

For a substrate like prednisone (B1679067), which has multiple potential sites for glucuronidation, the specific orientation within the active site of a particular UGT isoform will determine which hydroxyl group is positioned for conjugation. The chemical environment of the active site, including the presence of specific amino acid residues, facilitates the catalytic reaction. oup.com

Stereoselectivity and Regioselectivity in Prednisone Glucuronidation

UGT enzymes often exhibit both stereoselectivity and regioselectivity in their catalytic activity.

Stereoselectivity refers to the preferential metabolism of one stereoisomer over another. uomus.edu.iq Studies with various chiral substrates have demonstrated that UGTs can have a clear preference for one enantiomer. For example, UGT2B7 displays high stereoselectivity, favoring the glucuronidation of (R)-enantiomers of certain alcohols over their (S)-counterparts. helsinki.fi While prednisone (B1679067) itself is a specific stereoisomer, its metabolites may exist as different stereoisomers, and their subsequent glucuronidation could be subject to stereoselective processes. Clear stereoselectivity has been observed in the glucuronidation of diastereomeric nandrolone (B1676933) metabolites by various UGT isoforms. nih.gov

Regioselectivity is the preference for conjugation at a specific functional group on a substrate that has multiple potential sites for modification. uomus.edu.iq This is particularly relevant for complex molecules like steroids. For instance, different UGT isoforms have shown distinct regioselectivity in the glucuronidation of estradiol, with some preferentially conjugating the 3-hydroxyl group and others the 17-hydroxyl group. nih.gov UGTs 1A8, 1A9, and 2B15, for example, preferentially catalyze glucuronidation at the 17β-position of anabolic androgenic steroids. nih.gov It is therefore highly probable that the glucuronidation of prednisone is a regioselective process, with different UGT isoforms targeting specific hydroxyl groups on the steroid molecule.

Cofactor Requirements for Ugt Mediated Glucuronidation E.g., Udp Glucuronic Acid

Sample Preparation Strategies for Biological Matrices in Research Settings

The primary goal of sample preparation is to isolate this compound from interfering substances within biological samples such as urine, plasma, or serum, thereby enhancing the accuracy and sensitivity of subsequent analyses. mdpi.com Common strategies include enzymatic hydrolysis, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rsc.org

Enzymatic Hydrolysis: Glucuronide metabolites are often present in conjugated forms in biological fluids. mostwiedzy.pl To analyze the parent steroid or to improve extraction efficiency, enzymatic hydrolysis is frequently employed. This process uses the β-glucuronidase enzyme to cleave the glucuronic acid moiety from the steroid. sigmaaldrich.comnih.gov The reaction is typically conducted by incubating the sample with the enzyme, often sourced from E. coli, at a controlled pH (around 7.0) and temperature (e.g., 55°C) for a set period, such as one hour. upf.edu Following hydrolysis, the pH is often adjusted to alkaline conditions (pH 8-9) to facilitate the extraction of the now de-conjugated steroid. upf.edu

Liquid-Liquid Extraction (LLE): LLE is a conventional method used to separate analytes from the aqueous matrix into an immiscible organic solvent. mdpi.com After hydrolysis and pH adjustment, a solvent like ethyl acetate (B1210297) or tertiary-butyl methyl ether (TBME) is added to the sample. upf.edudshs-koeln.de Vigorous mixing allows the steroid metabolite to partition into the organic layer, which is then separated, evaporated to dryness, and reconstituted in a suitable solvent for analysis. upf.edudshs-koeln.de

Solid-Phase Extraction (SPE): SPE has become a preferred technique due to its efficiency, high recovery rates, and potential for automation. scispace.com This method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For steroid glucuronides, mixed-mode cation exchange/hydrophobic stationary phases are sometimes used. sigmaaldrich.com The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with an appropriate solvent. sigmaaldrich.comacs.org Supported liquid extraction (SLE), which involves loading the aqueous sample onto a synthetic sorbent like diatomaceous earth, offers an alternative that avoids issues like emulsion formation seen in LLE. lcms.cz

Table 1: Overview of Sample Preparation Techniques for Prednisone and its Metabolites

| Technique | Matrix | Key Steps | Purpose |

|---|---|---|---|

| Enzymatic Hydrolysis | Urine, Plasma | Incubation with β-glucuronidase (e.g., from E. coli) at controlled pH and temperature (e.g., 1 hr at 55°C). upf.edu | Cleavage of the glucuronide conjugate to yield the parent steroid. mostwiedzy.plsigmaaldrich.com |

| Liquid-Liquid Extraction (LLE) | Urine | pH adjustment to alkaline (e.g., pH 9.6); extraction with an organic solvent (e.g., tertiary-butyl methyl ether); evaporation and reconstitution. dshs-koeln.de | Isolation of analytes from aqueous matrix based on partitioning. mdpi.com |

| Solid-Phase Extraction (SPE) | Brain Tissue, Urine | Sample loading onto a conditioned cartridge (e.g., C18); washing to remove interferences; elution of the analyte with a solvent like methanol (B129727). upf.eduacs.org | High-efficiency cleanup and concentration of the analyte. rsc.orgscispace.com |

| Protein Precipitation | Plasma | Addition of a solvent like methanol or acetonitrile (B52724). mdpi.com | Removal of proteins that can interfere with analysis and damage equipment. mdpi.com |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other closely related metabolites and endogenous compounds prior to detection. nih.gov

HPLC and its advanced counterpart, UHPLC, are the predominant techniques for the analysis of steroid glucuronides. nih.gov These methods allow for the direct analysis of the intact, polar glucuronide conjugate without the need for hydrolysis. sigmaaldrich.com

The separation is most commonly achieved using reversed-phase chromatography, with C18 columns being a popular choice. researchgate.netacs.org These columns contain a non-polar stationary phase, and a polar mobile phase is used to elute the compounds. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically employed to achieve optimal separation of multiple components. researchgate.netacs.org

Mobile phases often consist of a mixture of an aqueous component (e.g., water with an ammonium (B1175870) acetate buffer or formic acid) and an organic solvent such as methanol or acetonitrile. upf.eduresearchgate.net For instance, one method for the simultaneous analysis of several glucocorticoids and their metabolites utilized a gradient reverse-phase separation on a Symmetry C18 column with an ammonium acetate-methanol mobile phase at pH 3.5. researchgate.net UHPLC systems, which use smaller particle size columns (e.g., <2 µm), offer faster analysis times and higher resolution compared to traditional HPLC. nih.gov A UHPLC-TOF-MS method achieved separation of 22 analytes, including 17 glucocorticosteroids, in just 5.5 minutes. nih.gov

Table 2: Examples of HPLC/UHPLC Conditions for Prednisone and Related Compounds

| Instrument | Column | Mobile Phase | Detection |

|---|---|---|---|

| LC/MS/MS | Symmetry C18 researchgate.net | Gradient of ammonium acetate-methanol (pH 3.5). researchgate.net | Mass Spectrometry (MS) researchgate.net |

| HPLC | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) acs.orgnih.gov | Gradient of acetonitrile/tetrahydrofuran/water and acetonitrile/water. acs.orgnih.gov | UV (254 nm) acs.orgnih.gov |

| UPLC | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) upf.edu | Gradient of water with 1mM ammonium formate (B1220265) and 0.01% formic acid (A) and acetonitrile with 0.01% formic acid (B). upf.edu | Mass Spectrometry (MS) upf.edu |

| UHPLC | Acclaim® 120 C18 lcms.cz | Isocratic mixture of water/THF/methanol. lcms.cz | UV (254 nm) lcms.cz |

Direct analysis of intact steroid glucuronides by Gas Chromatography (GC) is generally not feasible. helsinki.fi This is because glucuronides are highly polar and non-volatile, making them unsuitable for the high temperatures used in GC systems. mdpi.comsigmaaldrich.com

Therefore, when GC-based analysis is considered, two critical steps are required:

Hydrolysis: The glucuronide conjugate must first be cleaved, typically through enzymatic or acid hydrolysis, to release the less polar and more volatile parent steroid (aglycone). mostwiedzy.plsigmaaldrich.comnih.gov

Derivatization: Even after hydrolysis, the steroid aglycone may not be sufficiently volatile or thermally stable for GC analysis. mdpi.com Derivatization is a chemical modification process that converts the analyte into a more suitable form, for example, by creating permethylated or silylated derivatives, which are more volatile and produce characteristic mass spectra. mdpi.comnih.gov

While these steps make GC analysis possible, they also introduce complexity and potential sources of error, such as incomplete hydrolysis or derivatization reactions. helsinki.fi The development of LC-MS/MS has largely superseded GC-MS for the analysis of these compounds due to the ability to analyze the intact glucuronide directly. upf.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Mass Spectrometric Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the identification and quantification of this compound. nih.govresearchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common "soft" ionization techniques used to convert the analytes eluting from the LC system into gas-phase ions.

For steroid glucuronides, ESI is often the preferred method as it tends to produce less in-source fragmentation and chemical background noise compared to APCI. researchgate.net Analysis can be performed in either positive or negative ion mode.

Negative Ion Mode: In negative ESI, this compound readily forms a very intense and stable deprotonated molecule, [M-H]⁻. nih.gov One method reported multiple-reaction monitoring in the negative mode for several glucocorticoids and their metabolites.

Positive Ion Mode: In positive ESI, this compound can be detected as a protonated molecule [M+H]⁺ or as an adduct with components of the mobile phase, such as an ammonium adduct [M+NH₄]⁺. nih.gov The formation of the protonated molecule is favored by the high proton affinity of the keto functional group in the steroid structure. researchgate.netnih.gov Positive ion mode is often considered more sensitive and can produce more abundant and diagnostic fragment ions in subsequent MS/MS analysis compared to the negative ion mode. researchgate.net

Tandem Mass Spectrometry (MS/MS) provides a high degree of selectivity and is essential for confirming the structure of this compound and quantifying it in complex mixtures. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ or [M+H]⁺ ion of this compound) is selected and fragmented by collision-induced dissociation (CID) to produce a series of characteristic product ions.

A key fragmentation pathway for all glucuronides is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. nih.gov This specific neutral loss is a powerful diagnostic tool for identifying glucuronide conjugates in a sample. nih.govnih.gov

For prednisone, which has a molecular weight of 358.4 g/mol , the this compound precursor ion will have a mass-to-charge ratio (m/z) corresponding to the combined structure. In negative ion mode, the deprotonated molecule [M-H]⁻ of prednisone has an m/z of 357.1. The fragmentation of this ion can lead to product ions like m/z 327.2. In positive ion mode, the protonated molecule [M+H]⁺ of prednisone has an m/z of 359, which can fragment to a base ion peak at m/z 341 and other daughter ions. researchgate.net The specific transitions from the precursor ion to these product ions are monitored in techniques like Multiple Reaction Monitoring (MRM), enabling highly selective and sensitive quantification. researchgate.net

Table 3: Common Mass Spectrometric Fragmentation Data for Prednisone and Related Structures

| Compound/Structure | Ionization Mode | Precursor Ion (m/z) | Key Product Ion(s) (m/z) | Fragmentation Type |

|---|---|---|---|---|

| Prednisone | Negative ESI | 357.1 | 327.2 | Loss of functional groups |

| Prednisolone (B192156) | Negative ESI | 359.1 | 329.1 | Loss of functional groups |

| Prednisone | Positive ESI | 359 researchgate.net | 341, 171 researchgate.net | Loss of H₂O, structural fragmentation |

| Generic Glucuronide | Positive ESI | [M+H]⁺ | [M+H - 176.03]⁺ | Neutral Loss of Glucuronic Acid nih.gov |

| Corticosteroid-like | Positive ESI | Varies | 77, 91, 105, 121, 147 nih.gov | Precursor Ion Scan for common steroid fragments |

High-Resolution Accurate Mass (HRAM) Spectrometry for Elemental Composition Determination

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference method for achieving accurate and precise absolute quantification of analytes, including this compound. nih.gov This technique combines the high selectivity and sensitivity of mass spectrometry with the accuracy afforded by the use of a stable isotope-labeled internal standard. nih.govresearchgate.net

In a typical IDMS workflow, a known amount of an isotopically labeled version of this compound (e.g., containing deuterium (B1214612) or ¹³C) is added to the sample. This labeled standard is chemically identical to the endogenous this compound and thus behaves identically during sample preparation, extraction, and chromatographic separation. nih.gov

The sample is then analyzed by mass spectrometry, often coupled with liquid chromatography (LC-MS/MS). The instrument measures the signal intensities of both the unlabeled (native) and the labeled this compound. Because the amount of the labeled standard is known, the absolute concentration of the native analyte in the original sample can be calculated from the ratio of their signal intensities. researchgate.netnih.gov This approach effectively corrects for any sample loss during processing and for variations in instrument response, leading to highly accurate and reliable quantitative results. nih.gov The use of multiple reaction monitoring (MRM) in tandem mass spectrometry further enhances the specificity of the quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Methodological Focus)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful technique for the definitive structural elucidation of molecules like this compound. weebly.comconductscience.com It provides detailed information about the chemical structure, including the connectivity of atoms and the three-dimensional arrangement of the molecule in solution. weebly.comnih.govnih.gov Unlike mass spectrometry, NMR is a non-destructive technique. nih.gov

The fundamental principle of NMR involves placing atomic nuclei with a non-zero spin, such as ¹H and ¹³C, in a strong magnetic field. slideshare.net These nuclei absorb and re-emit electromagnetic radiation at a specific radiofrequency, which is dependent on their local chemical environment. The resulting NMR spectrum provides a unique fingerprint of the molecule. conductscience.comslideshare.net

For complex molecules like steroid glucuronides, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to fully assign the structure. nih.govresearchgate.netnih.gov

¹H NMR, ¹³C NMR, and 2D NMR Techniques

¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. slideshare.net Key parameters from a ¹H NMR spectrum include:

Chemical Shift (δ): Indicates the electronic environment of a proton. conductscience.com For this compound, distinct shifts are observed for the protons on the steroid backbone and the glucuronide moiety. nih.govupf.edu

Integration: The area under a signal is proportional to the number of protons it represents. conductscience.com

Spin-Spin Coupling (J-coupling): Provides information about adjacent protons, helping to establish connectivity. conductscience.com

¹³C NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are generally less sensitive than ¹H NMR spectra but offer a wider spectral dispersion, often allowing for the resolution of individual carbon signals. alpaipars.com Each unique carbon atom in this compound will give a distinct signal, providing a map of the carbon framework. nih.govresearchgate.net

2D NMR Techniques are crucial for assembling the complete structure by correlating signals from different nuclei. nih.govmdpi.com Common 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is vital for connecting different molecular fragments. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is essential for determining the stereochemistry of the molecule. researchgate.netnih.gov

A study on corticosteroid 21-glucuronides utilized a combination of these 1D and 2D NMR techniques to achieve a complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the structure of the synthesized compounds. nih.govresearchgate.net

Application in Metabolite Structure Confirmation

NMR spectroscopy is a definitive method for confirming the structure of metabolites, including this compound. nih.gov While mass spectrometry can provide the elemental composition and fragmentation patterns, it may not be sufficient to distinguish between isomers or to definitively determine the site of glucuronidation. nih.gov

In the context of drug metabolism studies, once a potential metabolite like this compound is detected by LC-MS, larger quantities can be generated (e.g., through microsomal incubations or synthesis) for NMR analysis. nih.gov The detailed structural information from NMR confirms the identity of the metabolite. For example, NMR can unequivocally confirm that the glucuronic acid is attached to the C21-hydroxyl group of the prednisone molecule. nih.govresearchgate.net The downfield shift of the C21 protons and the carbon itself upon glucuronidation provides clear evidence for the site of conjugation. upf.edu

Furthermore, NMR is critical for identifying unexpected or novel metabolites. In cases where mass spectrometry data is ambiguous or suggests a structure that is difficult to fragment and interpret, NMR provides the necessary detailed structural information to solve the structure. nih.gov

Method Validation Parameters for Research Analytical Assays (selectivity, sensitivity, linearity, limits of detection/quantification in a research context)

The validation of analytical methods is crucial to ensure that the data generated are reliable and fit for purpose. omicsonline.org For research analytical assays involving this compound, key validation parameters include selectivity, sensitivity, linearity, and the limits of detection and quantification. omicsonline.orgeuropa.eu

Selectivity/Specificity: This is the ability of the method to differentiate and quantify the analyte of interest (this compound) in the presence of other components in the sample, such as endogenous compounds, other metabolites, or matrix components. omicsonline.orgeuropa.eu In chromatographic methods like LC-MS, selectivity is achieved through a combination of chromatographic separation and the specific detection of the analyte's mass-to-charge ratio and its fragment ions. mdpi.com

Sensitivity: This refers to the lowest amount of the analyte that can be reliably detected and quantified. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable precision and accuracy. omicsonline.orgresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. omicsonline.orgresearchgate.net For steroid analysis in biological fluids, methods are often developed to have LOQs in the low ng/mL range or even lower. researchgate.netacs.orgacs.org

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. omicsonline.orgeuropa.eu A calibration curve is generated by analyzing samples with known concentrations of this compound. The linearity is typically evaluated by the correlation coefficient (r or r²) of the calibration curve, which should ideally be close to 1. researchgate.netacs.org

Table 1: Key Method Validation Parameters for this compound Research Assays

| Parameter | Description | Typical Acceptance Criteria for Research |

|---|---|---|

| Selectivity | Ability to measure the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Limit of Detection (LOD) | Lowest detectable analyte concentration. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Lowest quantifiable analyte concentration with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20% |

| Precision | Closeness of agreement between a series of measurements. | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LOQ) |

| Accuracy | Closeness of the measured value to the true value. | Relative Error (%RE) within ±15% (±20% at LOQ) |

Note: Acceptance criteria can vary depending on the specific research application and regulatory guidelines if applicable.

These validation parameters ensure that the analytical method used for the characterization and quantification of this compound in a research setting is robust, reliable, and produces data that can be confidently interpreted. omicsonline.org

This compound as a Probe in Drug Metabolism Research Models

In non-clinical drug metabolism research, the focus is often on understanding how a parent drug, such as prednisone, is processed and eliminated by the body. The formation of metabolites like this compound is a critical aspect of these investigations. Research models, including human liver microsomes and recombinant UGT enzymes, are employed to study the pathways leading to the creation of these metabolites. nih.gov

It is important to clarify the terminology used in this context. While this compound is a subject of study, it is not typically used as a "probe substrate." In pharmacokinetics, a probe substrate is a compound that is selectively metabolized by a single, specific enzyme and is used to measure the activity of that enzyme. eur.nl For instance, morphine is considered a probe substrate for UGT2B7, one of the key enzymes involved in steroid glucuronidation. eur.nl

Therefore, in research models, scientists study the rate and extent of prednisone's conversion to this compound to characterize its metabolic profile. Synthetically created glucuronide metabolites, including this compound, serve as essential reference standards for analytical methods, allowing for accurate detection and quantification in experimental samples. helsinki.fi These studies help identify which specific UGT enzymes are responsible for the drug's clearance.

Role in Understanding Steroid Hormone Biotransformation Mechanisms

The formation of this compound is a classic example of steroid hormone biotransformation. Glucuronidation is a major phase II metabolic pathway that plays a central role in the inactivation and elimination of both endogenous and synthetic steroids. cas.cznih.gov This process involves the covalent attachment of a glucuronic acid moiety to the steroid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). eur.nl

This conjugation has several key effects:

Increased Water Solubility: The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the lipophilic steroid. nih.gov

Facilitated Excretion: The resulting glucuronide conjugate is more readily excreted from the body, primarily via the kidneys into urine and to a lesser extent in bile. nih.gov

Biological Inactivation: Glucuronidation is the primary mechanism controlling the biological activity of steroid hormones; the resulting conjugates are generally inactive. cas.cz

Research has identified several UGT isoforms as being particularly important in steroid metabolism. In vitro studies have highlighted the roles of UGT2B7, UGT2B15, and UGT2B17 in the glucuronidation of various androgens and corticosteroids. cas.cz The study of prednisone's conversion to this compound helps elucidate these fundamental biotransformation mechanisms that govern the disposition and clearance of all steroid hormones.

Table 1: Key UGT Isoforms in Steroid Metabolism

| UGT Isoform | Known Steroid Substrates | Primary Tissue Expression |

| UGT2B7 | Androgens (e.g., testosterone), C19- and C21-steroids | Liver, Kidney, Gastrointestinal Tract |

| UGT2B15 | Androgens (e.g., testosterone), S-Oxazepam | Liver, Gastrointestinal Tract, Breast |

| UGT2B17 | Androgens (e.g., testosterone) | Gastrointestinal Tract |

Source: Adapted from various biochemical studies. cas.czhelsinki.fi

Application in In Vitro Drug-Drug Interaction Studies (related to UGTs)

The study of prednisone and its metabolites is crucial for predicting potential drug-drug interactions (DDIs). Because prednisone metabolism involves UGT enzymes, it can be affected by, or can itself affect, other drugs that are substrates, inhibitors, or inducers of these same enzymes.

A significant application is in vitro studies designed to investigate these interactions. For example, research has explored how prednisone's active metabolite, prednisolone, impacts the metabolism of other drugs. An in vitro study using human hepatocytes demonstrated that prednisolone can induce the activity of UGT1A9 and UGT2B7 enzymes. frontiersin.orgresearchgate.net This induction led to an increased rate of glucuronidation of mycophenolic acid (MPA), the active metabolite of the immunosuppressant mycophenolate mofetil. frontiersin.orgresearchgate.net

These findings are critical in a preclinical setting. If one drug induces the enzymes responsible for metabolizing a co-administered drug, it can lead to faster clearance and lower plasma concentrations of the second drug, potentially reducing its efficacy. In vitro DDI studies using models like hepatocytes are therefore essential for identifying these risks early in drug development. frontiersin.org

Table 2: Example of In Vitro DDI Study - Effect of Prednisolone on UGT Activity

| Treatment Group (Human Hepatocytes) | UGT Probe Substrate | Finding | Implication for DDI |

| Prednisolone (0.5–100 μM) | 4-trifluoromethyl-7-hydroxycoumarin | Significant induction of UGT1A9/2B7 activity (glucuronidation increased up to 173% of control). frontiersin.orgresearchgate.net | Prednisone/prednisolone may increase the metabolic clearance of other drugs that are substrates for UGT1A9/2B7. |

| Prednisolone (0.5–100 μM) | β-estradiol | Significant induction of UGT1A1/1A3 activity (glucuronidation increased up to 140% of control). frontiersin.org | Prednisone/prednisolone may increase the metabolic clearance of other drugs that are substrates for UGT1A1/1A3. |

Source: Data from an in vitro mechanistic study on drug interactions. frontiersin.orgresearchgate.net

Utility in Preclinical Drug Discovery and Development

Understanding the formation of metabolites like this compound is fundamental to preclinical drug discovery and development. Characterizing the metabolic pathways of a drug candidate is a core component of its preclinical safety and pharmacokinetic assessment. anu.edu.au

The identification of glucuronidation as a major clearance pathway for a compound has several implications:

Species Selection for Toxicology Studies: In vitro metabolism studies using liver microsomes from different species (e.g., rat, dog, monkey, human) are conducted to see if the metabolic profile is similar to humans. anu.edu.au Selecting an animal model that metabolizes the drug similarly to humans is crucial for the relevance of preclinical toxicology data.

Explaining Preclinical Toxicity: Sometimes, adverse findings in preclinical studies can be explained by metabolic differences. For instance, if a drug candidate is found to be a potent inducer of UGT enzymes in rodents, it could lead to an accelerated metabolism of endogenous compounds like thyroid hormones. This can cause a hormonal imbalance and subsequent tissue changes (e.g., thyroid follicular cell proliferation) in the animal model that may not be relevant to humans, who are less susceptible to this specific mechanism.

Predicting Human Pharmacokinetics: In vitro data on the rate of glucuronide formation in human-derived systems can be used in models to predict the in vivo clearance of a drug in humans. nih.gov This helps in selecting appropriate doses for the first-in-human clinical trials.

The study of prednisone glucuronidation serves as a model for the types of metabolic investigations required for any new steroidal drug candidate, ensuring its metabolic fate is well-understood before clinical evaluation.

Glucuronidation Pathways as Targets in Biochemical Research

Beyond simply being a clearance mechanism, glucuronidation pathways are increasingly recognized as potential targets for therapeutic intervention in biochemical research. Modulating the activity of UGT enzymes can alter the levels of biologically active compounds, a strategy that is being explored in various disease contexts.

One area of research is in cholestatic liver diseases, where the accumulation of toxic bile acids causes liver damage. Research has shown that inducing UGT enzymes can enhance the glucuronidation of these bile acids, converting them into less toxic, water-soluble metabolites that are more easily excreted. This suggests that compounds that upregulate specific UGTs could be developed as treatments for these conditions.

Another compelling example comes from oncology research. In prostate cancer, the growth of tumors is driven by androgens. The inactivation of androgens occurs locally in prostate tissue via glucuronidation, a reaction catalyzed by UGT2B15 and UGT2B17. Research has revealed that androgen deprivation therapy can, in turn, increase the expression of these UGT enzymes, enhancing the local inactivation of androgens. cas.cz This has led to the proposal that UGT2B15 and UGT2B17 could be novel drug targets; modulating their activity could be a strategy to control androgen levels within the tumor microenvironment. cas.cz These examples show that the study of glucuronidation extends beyond drug metabolism and into the realm of developing new therapeutic strategies.

Advanced Research Directions and Methodological Innovations in Prednisone Glucuronide Studies

Emerging High-Throughput Screening Technologies for Glucuronidation Activity

High-throughput screening (HTS) has become an essential tool in drug discovery and development for rapidly assessing the interaction of a large number of compounds with biological targets. bmglabtech.com In the context of prednisone (B1679067) glucuronide, HTS assays are crucial for identifying which UDP-glucuronosyltransferase (UGT) enzymes are responsible for its metabolism and for screening potential drug-drug interactions.

A common HTS approach for UGT activity involves the use of fluorescent probes. nih.govresearchgate.netresearchgate.netnih.gov These assays are based on a substrate that, upon glucuronidation, either gains or loses its fluorescent properties. For example, a non-fluorescent substrate can be converted into a highly fluorescent glucuronide, allowing for the real-time measurement of enzyme activity. nih.govresearchgate.net Conversely, a fluorescent substrate can be rendered non-fluorescent after the addition of a glucuronic acid moiety. acs.org The change in fluorescence intensity can be rapidly measured in a multi-well plate format, making it suitable for screening large compound libraries. researchgate.nettandfonline.com While direct HTS assays specifically for prednisone glucuronidation are not widely published, the established fluorescence-based methods for various UGT isoforms are applicable to screen for inhibitors of prednisone glucuronidation using relevant UGT enzymes.

The table below summarizes key aspects of fluorescence-based HTS assays relevant to UGT activity screening.

| Assay Principle | Example Probe Substrate | UGT Isoforms Targeted | Application in Prednisone Research |

| Fluorescence Increase | 1-Naphthol | UGT1A6 | Screening for inhibitors of UGT1A6-mediated glucuronidation. |

| Fluorescence Decrease | 7-Hydroxycoumarin derivatives | UGT1A10 and other UGTs | Identifying selective substrates and inhibitors for specific UGT isoforms involved in steroid metabolism. |

| Fluorogenic Substrates | 4-HN-335 | Multiple hUGTs | High-throughput screening of UGT inhibitors to predict drug-drug interactions. researchgate.net |

| HFC Glucuronidation | 7-hydroxy-4-trifluoromethylcoumarin (HFC) | UGTs 1A6, 1A7, 1A10, 2A1 | Rapid activity screening of various UGT isoforms. tandfonline.com |

These HTS methods are instrumental in the early stages of drug development to flag potential interactions that could alter the metabolism and clearance of prednisone when co-administered with other drugs.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Prednisone Glucuronide Research

Omics technologies, such as metabolomics and proteomics, offer a comprehensive view of the biological changes induced by drugs like prednisone.

Metabolomics , the large-scale study of small molecules or metabolites, has been used to investigate the effects of glucocorticoids. Studies have analyzed the metabolome in plasma and urine following the administration of glucocorticoids, revealing changes in various metabolic pathways. nih.govnih.goversnet.org For instance, a study on inhaled glucocorticoids identified dose-dependent changes in the levels of adrenal steroids and their glucuronide metabolites, such as cortolone (B145581) glucuronide. nih.gov Another study using liquid chromatography-mass spectrometry (LC-MS/MS) characterized numerous prednisolone (B192156) metabolites in human urine after oral administration, including glucuronide conjugates. nih.gov These metabolomic approaches can create a detailed "fingerprint" of prednisone metabolism, helping to identify all its metabolites, including various glucuronide conjugates, and understand how they are affected by factors like dosage and co-administered drugs. researchgate.netrsc.orgoup.com

Proteomics , the study of the entire set of proteins, can shed light on how prednisone affects the expression of UGT enzymes and other proteins involved in its metabolism and transport. A study on the effects of the corticosteroid methylprednisolone (B1676475) in rat liver showed changes in the expression of several drug-metabolizing enzymes, including cytochrome P450s and Phase-II enzymes. nih.gov By identifying which UGT isoforms are up- or down-regulated by prednisone, proteomics can help predict changes in its glucuronidation rate over time.

The integration of these omics technologies provides a powerful, systems-level understanding of prednisone's disposition in the body.

Computational Approaches for Predicting Glucuronidation Sites and UGT Selectivity

Computational modeling has become an indispensable tool for predicting the metabolic fate of drugs, including the sites of glucuronidation and the UGT isoforms involved. These in-silico methods can significantly reduce the need for extensive laboratory experiments.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques that model the interaction between a substrate, like prednisone, and the active site of an enzyme, such as a UGT. Docking predicts the preferred binding orientation of the substrate in the enzyme's active site, while MD simulations provide insights into the dynamic behavior of the substrate-enzyme complex over time.

A study investigating the glucosylation of prednisone by a UDP-glycosyltransferase (a similar enzyme to UGT) used MD simulations to understand the binding mechanism. The simulations showed the formation of a stable complex between the enzyme, the sugar donor, and prednisone, stabilized by hydrogen bonds. Such studies can explain the observed selectivity of the glucuronidation reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. nih.govresearchgate.netacs.org In the context of this compound, QSAR models can be developed to predict whether a steroid will be a substrate for a particular UGT isoform based on its structural features. nih.gov For example, a QSAR study on the inhibition of UGT1A4 by various natural steroids identified key structural requirements for a steroid to act as an inhibitor. nih.govresearchgate.net While a specific QSAR model for prednisone glucuronidation is not yet widely published, the methodology has been successfully applied to other steroids and UGT substrates, demonstrating its potential for predicting the glucuronidation of prednisone. oup.com

Pharmacophore Modeling for UGT Substrates

Pharmacophore modeling is a technique used to identify the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity. nih.govacs.orgdovepress.comresearchgate.net For UGT substrates, a pharmacophore model can define the key chemical features that a molecule must possess to bind to the active site of a specific UGT isoform.

A study on UGT2B17, an enzyme known to metabolize steroids, developed a pharmacophore model for its substrates. nih.govacs.org The model identified three main features: an accessible hydroxyl or carboxyl group, a nearby hydrophobic group, and an aromatic ring at a specific distance. nih.govacs.org Such models can be used to screen new drug candidates, including steroids, for potential UGT2B17-mediated metabolism. nih.govacs.org These models are valuable tools for predicting which UGT enzymes are likely to be involved in prednisone glucuronidation. dovepress.comresearchgate.net

The table below summarizes the key computational approaches and their applications in studying this compound.

| Computational Approach | Description | Application to this compound |

| Molecular Docking | Predicts the binding orientation of a substrate in an enzyme's active site. | Predicting how prednisone fits into the active site of different UGT isoforms. |

| Molecular Dynamics | Simulates the movement of atoms in a substrate-enzyme complex over time. | Understanding the stability and dynamics of the prednisone-UGT complex. |

| QSAR | Relates the chemical structure of a molecule to its biological activity. | Predicting the rate of prednisone glucuronidation based on its structure. nih.govresearchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D features of a molecule for biological activity. | Identifying the key features of prednisone that allow it to be a substrate for specific UGTs. nih.govacs.org |

Microfluidic and Organ-on-a-Chip Systems for Metabolic Studies

Microfluidic and organ-on-a-chip technologies are revolutionizing in-vitro drug metabolism studies by providing a more physiologically relevant environment compared to traditional cell cultures. nih.govresearchgate.netxiahepublishing.comtno.nlmdpi.com These systems use micro-engineered chips to culture human cells in a way that mimics the structure and function of human organs. researchgate.netresearchgate.netdynamic42.comnih.gov

Liver-on-a-chip models, in particular, are highly relevant for studying the metabolism of prednisone, as the liver is a primary site of glucuronidation. nih.govmdpi.comresearchgate.net These models can incorporate primary human hepatocytes, often in co-culture with other liver cells, under continuous fluid flow, which better replicates the conditions in the human body. researchgate.netresearchgate.netdynamic42.comnih.gov

Several studies have used organ-on-a-chip systems to investigate the metabolism of prednisone. researchgate.netresearchgate.netdynamic42.com For example, a three-organ microphysiological system replicating the gut, liver, and placenta was used to study the pharmacokinetics of prednisone. researchgate.netdynamic42.com In this system, the conversion of prednisone to its active metabolite, prednisolone, was observed in the liver-chip component, demonstrating the metabolic capacity of the model. dynamic42.com Another study used a liver-on-a-chip to assess the metabolic profiles of steroids for sports drug testing, showing that the metabolite patterns generated in the chip closely matched those found in human urine, including glucuronide conjugates. researchgate.netnih.gov

These advanced in-vitro models offer several advantages for studying this compound:

Human-relevant metabolism: The use of primary human cells provides a more accurate prediction of human metabolism compared to animal models. nih.gov

Physiological relevance: The 3D cell culture and fluid flow create a microenvironment that is closer to that of the human liver. nih.gov

Pharmacokinetic studies: These systems can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs in a dynamic setting. tno.nlresearchgate.net

Long-term studies: Organ-on-a-chip models can maintain cell viability and function for extended periods, allowing for the study of long-term drug effects. nih.gov

The data from these models can be used to build more accurate pharmacokinetic models and to better predict the in-vivo behavior of prednisone and its metabolites.

Application of Gene Editing Technologies (e.g., CRISPR-Cas9) in UGT Research for Targeted Gene Modulation in Research Systems

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) has revolutionized genetic engineering, offering a powerful tool for studying the function of specific genes, including the UDP-glucuronosyltransferase (UGT) family. frontiersin.orggarvan.org.au This technology enables precise, targeted gene modulation—from complete gene knockout to specific sequence alterations—allowing researchers to investigate the explicit roles of individual UGT enzymes in drug metabolism. bio-rad.commdpi.comaddgene.org In the context of prednisone, which undergoes glucuronidation, CRISPR-Cas9 provides an unprecedented opportunity to dissect the specific UGT isoforms responsible for the formation of this compound.

The fundamental principle of CRISPR-Cas9 involves a guide RNA (gRNA) that directs the Cas9 nuclease to a specific location in the genome. addgene.org Once at the target site, Cas9 induces a double-strand break, which the cell repairs through either the error-prone non-homologous end joining (NHEJ) pathway, often resulting in a gene knockout, or the high-fidelity homology-directed repair (HDR) pathway, which can be used to introduce precise edits. addgene.orgmdpi.com By designing gRNAs specific to various UGT genes, researchers can create cell lines or animal models that lack one or more functional UGT enzymes. nih.govpnas.org

For instance, researchers have successfully used CRISPR-Cas9 to establish UGT1A1-knockout human induced pluripotent stem (iPS) cell-derived hepatic organoids. nih.gov These models demonstrated a complete loss of UGT1A1 activity and were instrumental in evaluating the specific contribution of this enzyme to drug metabolism and toxicity. nih.gov Similarly, UGT gene clusters have been knocked out in rats to create more "humanized" models for predicting drug metabolism, highlighting the technology's capacity to overcome species differences in research. pnas.org

In the study of this compound, these methodologies are invaluable. By systematically knocking out different UGT genes (e.g., members of the UGT1A and UGT2B subfamilies) in hepatic cell lines, researchers can incubate these modified cells with prednisone and measure the subsequent formation of this compound. mdpi.com The absence or significant reduction of the metabolite in a specific knockout line would definitively identify the UGT isoform responsible for the reaction. Such studies provide critical insights into the metabolic pathway of prednisone, which can help explain inter-individual variability in drug response.

Furthermore, CRISPR-based systems can be adapted for targeted transcriptional modulation without permanently altering the DNA sequence. mdpi.comaddgene.org By using a deactivated Cas9 (dCas9) fused to transcriptional activators (CRISPRa) or repressors (CRISPRi), the expression of specific UGT genes can be selectively enhanced or suppressed. mdpi.com This approach allows for the investigation of how varying levels of UGT expression affect the rate of this compound formation.

Table 1: Potential Research Applications of CRISPR-Cas9 in the Study of Prednisone Glucuronidation

| Research Objective | CRISPR-Cas9 Application | Expected Outcome | Significance in this compound Research |

| Identify Key UGT Isoforms | Single-gene knockout of various UGTs (e.g., UGT1A4, UGT2B7) in human liver cell models. nih.govnih.gov | Absence or significant reduction of this compound formation in a specific knockout cell line. | Pinpoints the primary enzyme(s) responsible for prednisone glucuronidation. |

| Investigate Enzyme Redundancy | Creation of multi-gene knockout models (e.g., knocking out several UGT1A isoforms simultaneously). pnas.org | Determines if other UGTs can compensate for the loss of the primary metabolizing enzyme. | Elucidates backup metabolic pathways and potential for drug-drug interactions. |

| Model Human Genetic Variants | Use of HDR to introduce known human UGT polymorphisms into cell lines. garvan.org.au | Quantifies how specific genetic variants affect the rate of this compound synthesis. | Helps explain patient-specific differences in prednisone metabolism and response. |

| Modulate UGT Gene Expression | Application of CRISPRa/CRISPRi to upregulate or downregulate specific UGT genes. mdpi.com | Correlates the level of UGT gene expression with the efficiency of metabolite formation. | Understands the impact of factors that regulate UGT expression on prednisone clearance. |

The application of CRISPR-Cas9 technology is a significant step forward in pharmacogenomics research. For this compound, it provides a precise tool to move beyond correlation and establish a causal link between specific UGT genotypes and the metabolic phenotype of prednisone.

Advanced Bioanalytical Strategies for Complex Biological Matrices in Research (e.g., non-invasive sampling, increased sensitivity)

The accurate quantification of this compound in complex biological matrices like plasma, urine, and saliva is essential for pharmacokinetic and metabolic studies. However, this presents considerable bioanalytical challenges due to the metabolite's high polarity and potential instability. researchgate.net Recent advancements in bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), have provided robust strategies to overcome these hurdles. researchgate.netnih.gov

The dominant and preferred analytical method for steroid glucuronides is LC-MS/MS, which offers high sensitivity and selectivity. researchgate.nethelsinki.fi This technique allows for the direct measurement of the intact glucuronide conjugate, avoiding the need for enzymatic hydrolysis that can be incomplete and time-consuming. scispace.comresearchgate.net To enhance sensitivity, especially for low-concentration samples, modern mass spectrometers are operated in specific modes. For glucuronides, negative ion electrospray ionization (ESI) is often preferred as it promotes deprotonation and generates a stable signal for the conjugate. High-resolution mass spectrometry (HRMS) platforms, such as quadrupole time-of-flight (QTOF), further improve selectivity by providing accurate mass measurements, which helps to differentiate the analyte from endogenous interferences in the matrix. unige.ch

A key area of innovation is the adoption of non-invasive sampling methods, which are particularly valuable in clinical research and settings where repeated blood draws are difficult or stressful for the subject. cdnsciencepub.comjst.go.jp

Saliva: Salivary analysis is a stress-free method to measure the concentration of unbound, biologically active corticosteroids. cdnsciencepub.com It reflects the free fraction of hormones in the blood and is an increasingly viable matrix for therapeutic drug monitoring. jst.go.jp

Hair: Hair analysis can provide a long-term, cumulative measure of steroid exposure over weeks to months, offering a unique window into chronic drug exposure that is not captured by single time-point measurements in blood or urine. cdnsciencepub.comjst.go.jp

Developing methods for these matrices requires sophisticated sample preparation to remove interfering compounds and concentrate the analyte. Techniques like solid-phase extraction (SPE) are widely used to clean up samples and isolate the glucuronide metabolite before LC-MS/MS analysis. mdpi.comscispace.com Innovations such as online SPE, where the extraction is directly coupled to the chromatography system, can automate and streamline this process, increasing throughput and reproducibility. uit.no

The drive for increased sensitivity is relentless, as it allows for the analysis of smaller sample volumes and the detection of trace-level metabolites. nih.gov Strategies to boost sensitivity in LC-MS/MS methods for this compound include:

Optimized Chromatography: Utilizing ultra-high-performance liquid chromatography (UHPLC) with smaller particle-size columns provides sharper peaks and better separation from matrix components, which enhances the signal-to-noise ratio. unige.ch

Advanced MS Instrumentation: The use of the latest generation of triple quadrupole or QTOF mass spectrometers provides lower limits of detection. unige.chnih.gov For example, methods for the simultaneous analysis of multiple glucocorticoids have achieved lower limits of quantitation in the low ng/mL range.

Chemical Derivatization: Although direct analysis is preferred, derivatization can sometimes be employed to improve the ionization efficiency and chromatographic behavior of the analyte, thereby increasing sensitivity. jst.go.jp

Table 2: Comparison of Advanced Bioanalytical Strategies for this compound

| Strategy | Technique/Method | Advantages | Challenges in this compound Analysis |

| Increased Sensitivity | UHPLC coupled to Triple Quadrupole MS (UHPLC-MS/MS) | High throughput, excellent selectivity and sensitivity (low ng/mL detection). unige.ch | Requires careful optimization of MS parameters (e.g., negative ion mode) for glucuronides. |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Provides accurate mass data, increasing confidence in identification and reducing matrix effects. unige.ch | May have a slightly lower quantitative dynamic range compared to triple quadrupole MS. | |

| Non-Invasive Sampling | Saliva Analysis | Stress-free sample collection; measures biologically active fraction. cdnsciencepub.com | Analyte concentrations are very low, requiring highly sensitive assays. jst.go.jp |

| Urine Analysis | Non-invasive; provides an integrated view of excreted metabolites. core.ac.uk | Concentrations can be highly variable depending on hydration; requires robust sample cleanup (e.g., SPE). researchgate.net | |

| Hair Analysis | Provides long-term cumulative exposure data. cdnsciencepub.com | Extraction is complex; difficult to correlate with specific plasma concentrations at a single time point. | |

| Advanced Sample Prep | Online Solid-Phase Extraction (SPE) | Automated, high-throughput, and reproducible sample cleanup. uit.no | Requires specialized equipment; method development can be complex. |

These advanced bioanalytical strategies are crucial for generating high-quality data in research settings, enabling a more detailed understanding of the absorption, distribution, metabolism, and excretion of prednisone and its glucuronide metabolite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.